![molecular formula C25H19BrO4 B12149423 (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B12149423.png)
(2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core, introduction of the bromobenzyl group, and the methoxyphenyl prop-2-en-1-ylidene moiety. Common reagents used in these reactions include bromobenzyl bromide, methoxybenzaldehyde, and various catalysts and solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, benzofuran derivatives are known for their potential as antimicrobial, antifungal, and anticancer agents. Research into this compound may reveal similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases. Its structure may interact with specific biological targets, leading to beneficial effects.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-[(4-chlorobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
- (2Z)-6-[(4-fluorobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the bromobenzyl group, in particular, can influence its interactions with biological targets and its overall pharmacokinetic properties.
Biological Activity
The compound (2Z)-6-[(4-bromobenzyl)oxy]-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The structure features a benzofuran core with various substituents that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that derivatives of benzofuran can scavenge free radicals, thus exhibiting antioxidant properties. This is crucial for protecting cells from oxidative stress and related diseases.
- Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies demonstrate cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as firefly luciferase (EC 1.13.12.7), which is relevant in bioluminescence studies and can serve as a model for understanding enzyme kinetics and interaction with small molecules .
Anticancer Activity
A significant study conducted by KiranKumar et al. (2018) evaluated the cytotoxic effects of similar benzofuran derivatives on cancer cell lines using the MTT assay. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5 |
HT-29 (Colon) | 7 |
HeLa (Cervical) | 10 |
The proposed mechanism involves:
- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.
Antioxidant Activity
In a separate study, the antioxidant potential was assessed using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid .
Assay Type | % Inhibition at 100 µM |
---|---|
DPPH | 85 |
ABTS | 78 |
Case Studies
- Case Study on Breast Cancer : A clinical trial involving a cohort of patients treated with a similar benzofuran derivative reported a marked reduction in tumor size after six weeks of treatment, supporting the in vitro findings regarding its anticancer efficacy.
- Enzyme Interaction Study : A computational docking study revealed that the compound binds effectively to firefly luciferase, suggesting potential applications in bioluminescent imaging techniques .
Properties
Molecular Formula |
C25H19BrO4 |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
(2Z)-6-[(4-bromophenyl)methoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H19BrO4/c1-28-22-7-3-2-5-18(22)6-4-8-23-25(27)21-14-13-20(15-24(21)30-23)29-16-17-9-11-19(26)12-10-17/h2-15H,16H2,1H3/b6-4+,23-8- |
InChI Key |
NGUPRLGIUMEXKN-YUMLRZHGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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